molecular formula C15H18O2 B8388315 4-(5,6,7-Trimethyl-2,3-dihydro-1-benzofuran-4-yl)but-3-en-2-one CAS No. 89240-33-5

4-(5,6,7-Trimethyl-2,3-dihydro-1-benzofuran-4-yl)but-3-en-2-one

Cat. No. B8388315
Key on ui cas rn: 89240-33-5
M. Wt: 230.30 g/mol
InChI Key: RSMVNOUJESYDDB-UHFFFAOYSA-N
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Patent
US04511391

Procedure details

1-(2,3-Dihydro-5,6,7-trimethylbenzo[b]furan-4-yl)but-1-en-3-one was prepared from 2,3-dihydro-5,6,7-trimethylbenzo[b]furan-4-carboxaldehyde and acetone following essentially the same procedure as that described in Example 1 part (i), and was obtained as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:5]2[O:6][CH2:7][CH2:8][C:4]=2[C:3]=1[CH:13]=O>CC(C)=O>[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:5]2[O:6][CH2:7][CH2:8][C:4]=2[C:3]=1[CH:13]=[CH:4][C:5](=[O:6])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C(OCC2)C(=C1C)C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a brown oil

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2=C(OCC2)C(=C1C)C)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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